Home > Products > Screening Compounds P66766 > Targaprimir-96 (TFA)
Targaprimir-96 (TFA) -

Targaprimir-96 (TFA)

Catalog Number: EVT-12566682
CAS Number:
Molecular Formula: C79H103F3N18O9
Molecular Weight: 1505.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Targaprimir-96 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a peptoid-based scaffold that allows for the incorporation of RNA-binding modules. This method typically employs Cu-catalyzed azide-alkyne click chemistry to link various components, optimizing the distance between RNA-binding sites using propylamine spacers. The synthesis process also includes rigorous purification steps to ensure high yield and purity of the final product .

Technical Details

  1. Starting Materials: The synthesis begins with readily available amino acids and other organic reagents.
  2. Coupling Reactions: The use of coupling agents such as HOBt (1-hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates the formation of peptide bonds.
  3. Purification: High-performance liquid chromatography (HPLC) is typically employed to purify the synthesized compounds, ensuring that only the desired product is obtained.
Molecular Structure Analysis

The molecular structure of Targaprimir-96 features a specific arrangement designed to interact with pri-miR-96 effectively. Its structure includes multiple functional groups that enhance binding affinity and specificity towards the target RNA.

Structural Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific synthetic route).
  • Binding Site: Targaprimir-96 binds to the Drosha processing site of pri-miR-96, crucial for inhibiting its maturation into active microRNA .
Chemical Reactions Analysis

Targaprimir-96 undergoes specific chemical interactions that allow it to bind selectively to pri-miR-96. The primary reaction involves the formation of non-covalent interactions such as hydrogen bonds and π-π stacking with nucleobases in the RNA structure.

Technical Details

  1. Binding Mechanism: The compound engages with the RNA through its designed binding modules, which are optimized for interaction with specific sequences within pri-miR-96.
  2. Inhibition Reaction: By binding to pri-miR-96, Targaprimir-96 inhibits its processing by Drosha, thereby reducing the levels of mature microRNA in cancer cells .
Mechanism of Action

The mechanism by which Targaprimir-96 exerts its effects involves direct interaction with pri-miR-96, leading to inhibition of its biogenesis. This process is critical in cancer biology as it alters the expression levels of downstream targets regulated by microRNA.

Process and Data

  1. Target Engagement: Targaprimir-96 selectively binds to the Drosha processing site, preventing the enzyme from cleaving pri-miR-96.
  2. Biological Effects: In vitro studies demonstrate that treatment with Targaprimir-96 results in decreased levels of mature miR-96, which correlates with reduced cell proliferation and increased apoptosis in cancer cell lines .
Physical and Chemical Properties Analysis

Targaprimir-96 exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.

Physical Properties

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stability under physiological conditions is essential for its efficacy as an inhibitor.

Chemical Properties

  • pKa Values: Relevant pKa values help determine its ionization state at physiological pH.
  • LogP: The octanol-water partition coefficient indicates lipophilicity, affecting cellular uptake and distribution.
Applications

Targaprimir-96 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: It serves as a tool for studying the role of microRNAs in cancer biology, particularly in breast cancer models where miR-96 is implicated.
  2. Therapeutic Development: As an inhibitor of microRNA processing, it represents a novel approach for developing targeted therapies aimed at modulating gene expression profiles in cancer cells .
  3. Precision Medicine: By selectively targeting specific microRNAs, Targaprimir-96 aligns with precision medicine strategies aimed at tailoring treatments based on individual tumor profiles.

Properties

Product Name

Targaprimir-96 (TFA)

IUPAC Name

N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C79H103F3N18O9

Molecular Weight

1505.8 g/mol

InChI

InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7)

InChI Key

NRCLKQFUKSEPBF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.